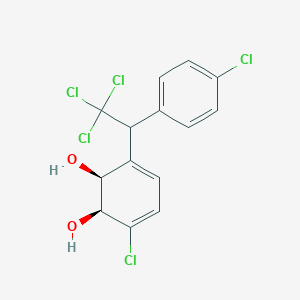

(1S,2S)-DDT-2,3-dihydrodiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11Cl5O2 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(1S,2S)-3-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]cyclohexa-3,5-diene-1,2-diol |

InChI |

InChI=1S/C14H11Cl5O2/c15-8-3-1-7(2-4-8)11(14(17,18)19)9-5-6-10(16)13(21)12(9)20/h1-6,11-13,20-21H/t11?,12-,13+/m0/s1 |

InChI Key |

GSABQSGIWIDCHM-LWNNLKQOSA-N |

SMILES |

C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl |

Isomeric SMILES |

C1=CC(=CC=C1C(C2=CC=C([C@H]([C@H]2O)O)Cl)C(Cl)(Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Microbial Biotransformation Pathways and Enzymology of 1s,2s Ddt 2,3 Dihydrodiol Formation

Initial Oxidative Attack on DDT by Dioxygenases

The initial aerobic attack on the DDT molecule is a crucial step, primarily carried out by ring-hydroxylating dioxygenases. These enzymes overcome the chemical stability of DDT's aromatic rings, initiating a cascade of reactions that can lead to its complete mineralization.

Role of DDT 2,3-Dioxygenase in (1S,2S)-DDT-2,3-dihydrodiol Synthesis

DDT 2,3-dioxygenase is a key enzyme that initiates the aerobic degradation of DDT. ontosight.airesearchgate.net It catalyzes the addition of molecular oxygen to one of the phenyl rings of the DDT molecule, specifically at the 2,3-position, leading to the formation of a cis-2,3-dihydrodiol DDT. researchgate.net This enzymatic reaction is a pivotal step in the breakdown of DDT, converting the hydrophobic and persistent pesticide into a more water-soluble and less toxic compound, which is more amenable to further metabolic breakdown. ontosight.aiontosight.ai The formation of this dihydrodiol intermediate is the first committed step in the aerobic pathway that ultimately can lead to ring cleavage and the formation of simpler compounds like 4-chlorobenzoic acid. researchgate.nettandfonline.comresearchgate.net The activity of DDT 2,3-dioxygenase is of significant interest for bioremediation, as microorganisms expressing this enzyme can be utilized to clean up DDT-contaminated sites. ontosight.ai

Involvement of Biphenyl (B1667301) Dioxygenase Systems in DDT Transformation

Biphenyl dioxygenase (BPDO), the initial enzyme in the biphenyl degradation pathway, has been shown to be a major player in the transformation of DDT. asm.org This multi-component enzyme system, typically comprising a reductase, a ferredoxin, and a terminal oxygenase (BphAE), catalyzes the dihydroxylation of biphenyl and, fortuitously, a range of structurally similar compounds, including DDT. asm.orgnih.gov The terminal oxygenase component, BphAE, is particularly important as it determines the substrate specificity of the enzyme. asm.org

Several studies have demonstrated that BPDOs from various bacterial strains can oxidize DDT to a dihydrodiol derivative. tandfonline.comasm.org For instance, the BPDO from Pandoraea pnomenusa B356 exhibits a notable ability to metabolize DDT. nih.gov Engineered variants of BPDO have shown even greater efficiency in transforming DDT compared to their parent enzymes. asm.orgosti.gov This enhanced activity is often attributed to a more flexible active site that can better accommodate the bulky DDT molecule. asm.org The transformation of DDT by BPDO systems typically results in the formation of stereoisomers of 1,1,1-trichloro-2,(4-chlorophenyl-2,3-dihydroxy-4,6-cyclohexadiene)-2-(4′-chlorophenyl)ethane. asm.org

| Enzyme System | Organism | Key Findings |

| Biphenyl Dioxygenase (BPDO) | Pandoraea pnomenusa B356 | Exhibits superior ability to degrade DDT compared to other well-studied BPDOs. nih.gov |

| Engineered BPDO (BphAEII9) | Variant of Burkholderia xenovorans LB400 and Pseudomonas pseudoalcaligenes KF707 | Shows enhanced catalytic efficiency (kcat/Km) for DDT transformation compared to parental enzymes. asm.orgosti.gov |

| Biphenyl Dioxygenase | Alcaligenes eutrophus A5 | Capable of metabolizing both o,p'- and p,p'-DDT isomers, presumably via a dihydrodiol intermediate. tandfonline.com |

Chlorobenzene (B131634) Dioxygenase and Related Ring-Hydroxylating Dioxygenases

Chlorobenzene dioxygenase (CDO) is another important ring-hydroxylating dioxygenase that has demonstrated the ability to transform chlorinated aromatic compounds. nih.gov These enzymes initiate the degradation of chlorobenzenes by converting them into their corresponding cis-dihydrodiols. nih.gov While direct evidence for the transformation of DDT by chlorobenzene dioxygenase is less documented than for biphenyl dioxygenase, the broad substrate specificity of some CDOs suggests a potential for this activity.

The tetrachlorobenzene dioxygenase (TecA) from Ralstonia sp. strain PS12, for example, is known for its broad substrate range, acting on various chlorinated benzenes. nih.gov The evolutionary relationship between dioxygenases for different aromatic compounds, such as benzene, toluene (B28343), and chlorobenzene, indicates a degree of functional overlap. dtic.mil This suggests that dioxygenases from chlorobenzene-degrading pathways could potentially co-metabolize DDT, initiating its degradation through the formation of a dihydrodiol intermediate.

Stereochemical Considerations in Dihydrodiol Formation

The formation of dihydrodiols by dioxygenases is a highly stereospecific process, leading to products with a defined three-dimensional arrangement of atoms. This stereochemistry is a direct consequence of the enzyme's active site architecture and the mechanism of oxygen addition.

Stereospecificity of Dioxygenase-Catalyzed Dihydrodiol Formation

Dioxygenase-catalyzed reactions are known for their high degree of stereospecificity, typically producing cis-dihydrodiols. nih.gov This means that the two hydroxyl groups are added to the same face of the aromatic ring. For example, biphenyl dioxygenase from Burkholderia sp. strain LB400 catalyzes the addition of molecular oxygen to the 2 and 3 positions of biphenyl to produce cis-(2R,3S)-dihydroxy-1-phenylcyclohexa-4,6-diene. nih.gov

This stereospecificity is a hallmark of Rieske-type oxygenases and is crucial for the subsequent steps in the degradation pathway, as the dehydrogenase enzymes that act on the dihydrodiols are also stereospecific. ontosight.ai The specific stereochemistry of the dihydrodiol formed from DDT will therefore dictate the subsequent metabolic fate of the molecule.

Enantioselective Aspects of DDT Dioxygenation and this compound Generation

The dioxygenation of a prochiral aromatic ring, such as the phenyl rings in DDT, can result in the formation of enantiomerically distinct dihydrodiols. The enantioselectivity of the dioxygenase determines which enantiomer is preferentially produced. In the case of DDT, the formation of this compound indicates a specific enantioselective preference of the acting dioxygenase.

Studies with engineered biphenyl dioxygenases have shown that different enzyme variants can produce different ratios of stereoisomers of the DDT dihydrodiol, highlighting the role of the enzyme's active site structure in determining the enantiomeric outcome of the reaction. asm.orgosti.gov For instance, the engineered variant BphAEII9 produces the same two stereoisomers of the DDT dihydrodiol as the parental BphAEB356, but in an inverse ratio. asm.org The ability to control the enantioselectivity of this reaction through enzyme engineering opens up possibilities for directing the degradation of DDT towards specific, more readily degradable intermediates.

| Enzyme | Substrate | Product Stereochemistry | Key Observation |

| Biphenyl Dioxygenase (LB400) | Biphenyl | cis-(2R,3S)-dihydroxy-1-phenylcyclohexa-4,6-diene | Highly stereospecific reaction. nih.gov |

| Chlorobenzene Dioxygenase | Monosubstituted benzenes | cis-dihydrodiols with an S configuration at the meta-position carbon | High enantiomeric excess in the products. nih.gov |

| Engineered Biphenyl Dioxygenase (BphAEII9) | DDT | Stereoisomers of DDT-dihydrodiol | Produces an inverse ratio of stereoisomers compared to the parental enzyme BphAEB356. asm.org |

Characterization of Key Microbial Strains and Consortia Involved

Bacterial Species Exhibiting this compound Production

Several bacterial species have been identified as capable of initiating the breakdown of DDT by converting it into this compound. This process is often a co-metabolic activity, where the bacteria utilize other compounds as their primary carbon source.

Alcaligenes eutrophus A5 (now known as Ralstonia eutropha A5) This bacterium, originally isolated for its ability to degrade chlorobiphenyls, has demonstrated the capacity to metabolize both o,p'- and p,p'-DDT isomers. sci-hub.setandfonline.com The proposed mechanism involves an attack on the aromatic ring by a dioxygenase enzyme, leading to the formation of a dihydrodiol-DDT derivative. tandfonline.comresearchgate.netresearchgate.net This is followed by meta-cleavage of the ring, eventually resulting in the formation of 4-chlorobenzoic acid. researchgate.netresearchgate.netdtic.mil Research has shown that R. eutropha A5 can transform DDT, DDE, and DDD. oup.com The pathway is analogous to the degradation of biphenyl. oup.com

Pseudomonas sp. Various Pseudomonas species have been identified as effective DDT degraders. One strain, isolated from insecticide-contaminated soil, was shown to degrade DDT via the formation of 2,3-dihydroxy-DDT, which then undergoes meta-ring cleavage to produce 4-chlorobenzoic acid. researchgate.net This transformation is facilitated by a biphenyl-2,3-dioxygenase. researchgate.net Some common bacterial strains with the potential to degrade DDT include Pseudomonas aeruginosa and Pseudomonas putida. sci-hub.senih.gov For instance, a Pseudomonas sp. strain was reported to degrade over 60% of DDT within five days. nih.gov

Sphingobacterium sp. strain DDT-6 This bacterial strain is notable for its ability to utilize DDT, DDD, and DDE as its sole source of carbon and energy. nih.gov The proposed degradation pathway for this strain involves a series of reactions including dechlorination, hydrogenation, dioxygenation, decarboxylation, hydroxylation, and ultimately, phenyl ring-cleavage. nih.gov The addition of glucose has been found to significantly enhance the degradation of DDT by this strain. nih.gov Sphingobacterium sp. D-6 has also been studied for its potential in the combined remediation of DDT and cadmium in soil. nih.gov

Interactive Data Table: Bacterial Strains Involved in this compound Production

| Strain | Key Enzyme/Pathway | Degradation Products | Noteworthy Characteristics |

| Alcaligenes eutrophus A5 | Dioxygenase, meta-cleavage pathway | Dihydrodiol-DDT, 4-chlorobenzoic acid | Degrades o,p'- and p,p'-DDT isomers; also transforms DDE and DDD. sci-hub.setandfonline.comoup.com |

| Pseudomonas sp. | Biphenyl-2,3-dioxygenase, meta-ring cleavage | 2,3-dihydroxy-DDT, 4-chlorobenzoic acid | Isolated from insecticide-contaminated soil. researchgate.net |

| Sphingobacterium sp. strain DDT-6 | Dioxygenation, phenyl ring-cleavage | Various metabolites leading to mineralization | Utilizes DDT, DDD, and DDE as sole carbon and energy source. nih.gov |

Fungal Contributions to DDT Dioxygenation

Fungi, particularly white-rot and brown-rot varieties, play a significant role in the degradation of persistent organic pollutants like DDT. tandfonline.comresearchgate.net While many fungal degradation pathways for DDT proceed through reductive dechlorination to DDD, some fungi are capable of aerobic degradation pathways that can involve dioxygenation. researchgate.netdergipark.org.tr

Ligninolytic fungi, such as Phanerochaete chrysosporium, are well-studied for their ability to degrade a wide range of persistent compounds, including DDT. tandfonline.comnih.gov These fungi produce extracellular enzymes, like lignin (B12514952) peroxidases and manganese peroxidases, which are involved in the initial attack on the DDT molecule. researchgate.net While the primary reported pathways for P. chrysosporium involve the formation of metabolites like DDD and DBP, the broader enzymatic machinery of fungi suggests a potential for dioxygenation reactions as well. nih.gov Brown-rot fungi, including Gloeophyllum trabeum and Daedalea dickinsii, have also shown potential for DDT degradation. researchgate.net The degradation of DDT by some fungi can be influenced by factors such as the concentration of iron ions, which can affect the production of hydroxyl radicals involved in the breakdown process. researchgate.net

Engineered Microbial Strains for Enhanced Dioxygenase Activity

To improve the efficiency of DDT bioremediation, researchers have turned to genetic engineering to enhance the capabilities of naturally occurring microorganisms. researchgate.net This approach often focuses on improving the activity of key enzymes, such as dioxygenases, which are responsible for the initial and rate-limiting step in the aerobic degradation of DDT. nih.govresearchgate.net

One strategy involves the construction of microbial strains with enhanced dioxygenase activity. For example, Pseudomonas aeruginosa BS 827 was engineered to have an enhanced capability for degrading DDT. tandfonline.com By identifying and modifying the genes responsible for contaminant degradation, it is possible to create microorganisms with improved breakdown rates. researchgate.net

Another approach is the creation of microbial consortia, or mixtures of different microbial strains. nih.govresearchgate.net These consortia can be more effective than single strains because different microbes may work together to completely mineralize DDT, with each strain carrying out different steps in the degradation pathway. researchgate.net Genome-mining techniques can be used to predict effective combinations of strains for creating potent DDT-degrading mixed cultures. nih.gov

Interactive Data Table: Examples of Engineered Microbial Systems for DDT Degradation

| Engineered System | Method of Enhancement | Target of Enhancement | Outcome |

| Pseudomonas aeruginosa BS 827 | Genetic engineering | DDT degradation capability | Enhanced degradation of DDT. tandfonline.com |

| Mixed Microbial Cultures | Combining multiple strains | Overall degradation pathway | Improved degradation efficiency and adaptability to environmental conditions. nih.gov |

Subsequent Metabolic Fates and Mineralization Pathways of 1s,2s Ddt 2,3 Dihydrodiol

Dehydrogenation of (1S,2S)-DDT-2,3-dihydrodiol to Dihydroxy-DDT Intermediates

Following its formation, this compound undergoes dehydrogenation to yield 2,3-dihydroxy-DDT. researchgate.netresearchgate.net This reaction is catalyzed by the enzyme cis-2,3-dihydrodiol DDT dehydrogenase. researchgate.net This conversion is a crucial step in the aerobic degradation pathway, as it sets the stage for the subsequent cleavage of the aromatic ring. researchgate.netresearchgate.net The formation of 2,3-dihydroxy-DDT has been identified in studies involving Pseudomonas species, which are capable of degrading DDT. nih.govresearchgate.net The enzymatic removal of hydrogen atoms from the dihydrodiol results in a dihydroxylated intermediate that is more susceptible to ring-opening reactions. researchgate.netresearchgate.net

Ring-Cleavage Mechanisms and Products

The dihydroxy-DDT intermediate is the substrate for ring-cleavage enzymes, which break open the aromatic ring structure, a pivotal event in the degradation process.

Meta-Fission Pathway Initiated by Dihydroxy-DDT

The degradation of dihydroxy-DDT proceeds through a meta-fission pathway. nih.govresearchgate.netoup.comdergipark.org.tr This pathway is analogous to the degradation of other aromatic compounds like biphenyl (B1667301). oup.com The enzyme responsible for this cleavage is a dioxygenase, which attacks the bond between the two hydroxylated carbon atoms (the 2,3-position) on the aromatic ring. researchgate.netdergipark.org.tr This enzymatic action results in the formation of a yellow-colored ring-fission product, a characteristic of meta-cleavage pathways for catecholic compounds. tandfonline.comnih.gov Specifically, 2,3-dihydroxy-DDT is converted to 6-oxo-2-hydroxy-7-(4′-chlorophenyl)-3,8,8,8-tetrachloroocta-2Z, 4Z-dienoate. researchgate.net

Formation of Aromatic Ring-Fission Products (e.g., 4-Chlorobenzoate)

The initial ring-cleavage product undergoes further enzymatic transformations. A hydrolase enzyme acts on the meta-cleavage product, leading to the formation of smaller, more manageable molecules. researchgate.netoup.com One of the key and often terminal metabolites identified in this pathway is 4-chlorobenzoate (B1228818) (also referred to as 4-chlorobenzoic acid or 4-CBA). researchgate.netnih.govresearchgate.netdergipark.org.trtandfonline.comresearchgate.netebi.ac.uk The formation of 4-chlorobenzoate from DDT has been observed in various bacterial strains, including Pseudomonas species and Alcaligenes eutrophus A5. nih.govresearchgate.nettandfonline.com This metabolite represents a significant simplification of the original DDT structure, having lost one of its chlorinated phenyl rings and the trichloroethane moiety. tandfonline.comresearchgate.net

Terminal Mineralization Pathways and Integration into Central Carbon Metabolism (e.g., Citric Acid Cycle)

The ultimate goal of bioremediation is the complete mineralization of the pollutant to benign products like carbon dioxide, water, and inorganic ions. nih.gov The 4-chlorobenzoate formed from the meta-fission pathway can be further metabolized. researchgate.net It can be converted to 4-hydroxybenzoate, which can then enter the central carbon metabolism, such as the citric acid cycle (Krebs cycle), for complete mineralization. researchgate.net The complete breakdown of complex molecules like DDT often requires the synergistic action of a microbial consortium rather than a single microbial species. researchgate.net The integration of these smaller breakdown products into central metabolic pathways allows the microorganisms to derive energy and carbon for their growth and maintenance. nih.gov

Stability and Reactivity of this compound and its Subsequent Metabolites in Biological Systems

Table 1: Key Enzymes and Metabolites in the Aerobic Degradation of this compound

| Precursor/Substrate | Enzyme | Product/Intermediate | Organism Example |

| This compound | cis-2,3-dihydrodiol DDT dehydrogenase | 2,3-Dihydroxy-DDT | Pseudomonas sp. researchgate.netethz.ch |

| 2,3-Dihydroxy-DDT | Dioxygenase (meta-cleavage) | 6-oxo-2-hydroxy-7-(4′-chlorophenyl)-3,8,8,8-tetrachloroocta-2Z, 4Z-dienoate | Pseudomonas sp. researchgate.net |

| Meta-cleavage product | Hydrolase | 4-Chlorobenzoate | Alcaligenes eutrophus A5, Pseudomonas sp. researchgate.netoup.comtandfonline.com |

| 4-Chlorobenzoate | Various enzymes | 4-Hydroxybenzoate | General pathway researchgate.net |

| 4-Hydroxybenzoate | Various enzymes | Central metabolic intermediates (e.g., Citric Acid Cycle) | General pathway researchgate.net |

Environmental Dynamics and Ecological Research of 1s,2s Ddt 2,3 Dihydrodiol

Occurrence and Distribution in Contaminated Environmental Matrices (e.g., Soil, Water, Sediment)

(1S,2S)-DDT-2,3-dihydrodiol is not a compound that typically accumulates or is widely detected in environmental surveys of soil, water, or sediment. nih.govresearchgate.netnih.govmdpi.com Its existence in these matrices is transient and localized, intrinsically linked to the presence of specific microbial communities capable of aerobically degrading DDT. The primary source of this compound is the metabolic action of certain soil and water bacteria on the parent DDT molecule. sci-hub.senih.gov

The detection of this compound is therefore indicative of active aerobic biodegradation of DDT. Its concentration in the environment is generally low to non-detectable because it is an unstable intermediate that is rapidly converted to subsequent products in the metabolic pathway. researchgate.netnii.ac.jp Consequently, its occurrence is inferred in micro-niches within contaminated soils and sediments where conditions are favorable for DDT-degrading aerobic bacteria, rather than being a widespread contaminant itself. Studies on DDT-contaminated sites often focus on the more persistent and abundant residues like DDT, DDE, and DDD, which can persist for years. mdpi.comwho.intresearchgate.net The presence of the dihydrodiol, however, signals a potential pathway for detoxification and complete breakdown of the DDT molecule.

Environmental Persistence and Transport of this compound

The environmental persistence of this compound is low, a direct contrast to the high persistence of its parent compound, DDT, and major metabolites like DDE and DDD. researchgate.netwho.int Research describes the dihydrodiol intermediate as unstable, particularly in mildly acidic conditions (pH < 7.0), where it can easily dehydrate. researchgate.net More significantly, in biological systems, it is quickly acted upon by the enzyme cis-2,3-dihydrodiol DDT dehydrogenase, which transforms it into the next compound in the degradation sequence. ontosight.airesearchgate.net

This rapid enzymatic turnover means the compound does not remain in the environment for extended periods. The formation of this compound is a crucial step in increasing the water solubility of the highly lipophilic DDT molecule. ontosight.ai While DDT is strongly adsorbed to soil and sediment particles, the introduction of hydroxyl groups in the dihydrodiol structure enhances its polarity. This increased solubility facilitates its transport within aqueous microbial environments and its availability for further enzymatic attack, preventing it from becoming a persistent environmental residue.

Role of this compound in the Overall Environmental Fate of DDT and its Derivatives

This compound plays a pivotal role in the aerobic degradation pathway of DDT, representing a significant branch in the pesticide's environmental fate. This pathway is distinct from the more commonly cited anaerobic degradation, which leads to the formation of DDD, or the dehydrochlorination that produces the highly persistent DDE. sci-hub.setandfonline.com

The formation of the dihydrodiol is the first critical step in the oxidative attack on the aromatic rings of the DDT molecule. researchgate.netresearchgate.net This initial dioxygenase-catalyzed reaction opens the door to subsequent enzymatic processes, including dehydrogenation and ring cleavage, which ultimately can lead to the complete mineralization of DDT to carbon dioxide, water, and chloride ions. sci-hub.seresearchgate.net Therefore, the transformation of DDT to this compound is the gateway to its detoxification and removal from the environment under aerobic conditions. While DDE and DDD are also breakdown products, they are highly persistent and retain significant toxicity. researchgate.netresearchgate.net The dihydrodiol pathway, in contrast, is a constructive degradation route that breaks down the stable chlorinated aromatic structure.

Table 1: Aerobic Microbial Degradation Pathway of DDT This table outlines the sequential breakdown of DDT under aerobic conditions, highlighting the central role of this compound as the initial intermediate leading to ring cleavage.

| Step | Precursor Compound | Enzyme | Product Compound | Significance |

| 1 | p,p'-DDT | DDT 2,3-dioxygenase | This compound | Initial oxidative attack on the aromatic ring. researchgate.netresearchgate.net |

| 2 | This compound | cis-2,3-dihydrodiol DDT dehydrogenase | 2,3-dihydroxy-DDT | Further oxidation in preparation for ring opening. researchgate.net |

| 3 | 2,3-dihydroxy-DDT | 2,3-dihydroxy-DDT 1,2-dioxygenase | Ring Fission Product | Cleavage of the aromatic ring structure. nih.govresearchgate.net |

| 4 | Ring Fission Product | Various Hydrolases/Dehydrogenases | 4-Chlorobenzoic acid | A terminal metabolite before potential mineralization. researchgate.netresearchgate.net |

Ecotoxicological Research in Non-Human Biological Systems

The uptake and biotransformation of this compound are primarily studied in microorganisms, as it is a product of microbial metabolism. The process begins when aerobic bacteria, such as Alcaligenes eutrophus A5 and species of Sphingobacterium and Pseudomonas, absorb the parent DDT. nii.ac.jptandfonline.com

Inside the microbe, the biotransformation is initiated by a multicomponent enzyme system. A powerful ring-hydroxylating dioxygenase, such as DDT 2,3-dioxygenase or a related biphenyl (B1667301) dioxygenase, attacks one of the aromatic rings of DDT, incorporating two oxygen atoms to form this compound. nih.govnii.ac.jpresearchgate.net This newly formed dihydrodiol does not accumulate in the cell; it is immediately targeted by a second enzyme, cis-2,3-dihydrodiol DDT dehydrogenase. nih.govontosight.ai This dehydrogenase oxidizes the dihydrodiol to 2,3-dihydroxy-DDT, which is the substrate for the subsequent ring-cleavage enzyme. researchgate.netresearchgate.net This efficient, sequential enzymatic process is a classic example of a microbial catabolic pathway for detoxifying a xenobiotic compound.

Direct studies on the cellular and molecular responses to isolated this compound are limited due to its transient nature. However, the molecular mechanisms that lead to its production and degradation in microorganisms are well-documented. The presence of DDT in the environment induces the expression of specific genes in degrading bacteria. nih.gov

Microbial genes, such as the lin genes or those encoding for biphenyl dioxygenases, are responsible for producing the suite of enzymes required for the entire DDT degradation pathway. nih.govfrontiersin.org The production of this compound is a direct result of the expression of dioxygenase genes. For the degradation to proceed, the genes encoding cis-2,3-dihydrodiol DDT dehydrogenase must also be expressed, often as part of a coordinated gene cluster or operon. This coordinated genetic response allows the microorganism to efficiently channel the toxic parent compound through a series of less toxic intermediates, using the breakdown process to potentially derive energy and carbon. frontiersin.orgnih.gov The cellular response is thus a highly regulated detoxification strategy encoded at the genetic level to mitigate chemical stress.

The entire aerobic degradation pathway, which begins with the formation of this compound, is a detoxification mechanism. ontosight.ai The enzymatic conversion of DDT to its dihydrodiol and subsequent metabolites renders the compound more water-soluble and susceptible to further breakdown, ultimately reducing its harmful effects. researchgate.netontosight.ai Studies comparing DDT, DDD, and DDE in aquatic invertebrates like the amphipod Hyalella azteca have shown that DDT is significantly more toxic than both DDD and DDE. researchgate.net The metabolic pathway that produces the dihydrodiol is a route to even less toxic end products, implying that this compound is a step toward reduced ecotoxicity relative to the parent DDT.

Table 2: Relative Acute Toxicity of DDT and its Major Persistent Metabolites in the Amphipod Hyalella azteca This table provides context by showing the high toxicity of the parent compound, DDT, compared to its well-known persistent metabolites. The aerobic pathway leading to the dihydrodiol is a route toward detoxification from this high initial toxicity.

| Compound | 10-day Median Lethal Residue (LR50) Ratio | Relative Toxicity |

| p,p'-DDT | 1 | Highest |

| p,p'-DDD | 24 | ~24x Less Toxic than DDT |

| p,p'-DDE | 195 | ~195x Less Toxic than DDT |

| (Data sourced from Lotufo et al., 2000) researchgate.net |

Advanced Analytical Methodologies for 1s,2s Ddt 2,3 Dihydrodiol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of (1S,2S)-DDT-2,3-dihydrodiol, enabling its separation from the parent compound DDT, other metabolites, and environmental contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized tool for the identification and quantification of DDT and its various metabolites, including hydroxylated derivatives that are precursors to or are formed alongside this compound. tandfonline.comicho.edu.pl In the context of microbial degradation studies, GC-MS is instrumental in profiling the range of compounds produced by bacterial or fungal action on DDT. nih.govmdpi.com

The process typically involves extracting the metabolites from the sample matrix (e.g., soil or culture medium) using an organic solvent like a hexane (B92381) and acetone (B3395972) mixture or dichloromethane. nih.gov The extract is then concentrated and may require derivatization to increase the volatility and thermal stability of polar metabolites like dihydrodiols for GC analysis. The sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. icho.edu.plmdpi.com By comparing the mass spectra of unknown peaks in a sample to the spectra of known standards or library data, metabolites can be confidently identified. icho.edu.pl For instance, GC-MS analysis has been used to identify various DDT metabolites in degradation pathways, such as DDE, DDD, and DDA, which provides a comprehensive picture of the metabolic network in which this compound is an intermediate. nih.govmdpi.com

Table 1: Exemplary GC-MS Conditions for DDT Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 45-500 amu |

| Data Acquisition | Scan Mode |

Since this compound is a specific enantiomer, its analysis requires chiral chromatography to separate it from its corresponding (1R,2R)-enantiomer. The stereochemistry of such metabolites is crucial as biological systems often exhibit enantioselectivity, meaning different enantiomers can have different formation rates and biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the chiral resolution of DDT-related compounds. nih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. A study on the chiral resolution of o,p'-DDT and o,p'-DDD demonstrated the use of Chiralpak AD-RH and Chiralcel OD-R columns with mobile phases like acetonitrile-water, achieving successful enantiomeric separation. nih.gov Similar principles and columns can be applied to the analysis of this compound. The development of new gas chromatographic methods has also been crucial in determining the enantiomeric excess of cis-dihydrodiol oxidation products. nih.gov

Table 2: Chiral HPLC Parameters for Separation of DDT-related Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-RH or Chiralcel OD-R |

| Mobile Phase | Acetonitrile/Water (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Characterization and Profiling

Spectroscopic Characterization in Metabolic Pathway Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of metabolites and for monitoring reactions in real-time.

UV-Visible (UV-Vis) spectrophotometry is a valuable tool for detecting the formation of conjugated intermediates during the degradation of aromatic compounds like DDT. The aerobic degradation of DDT to this compound is the first step in a pathway that often involves subsequent enzymatic reactions, such as dehydrogenation to a catechol, followed by ring cleavage. researchgate.net The ring-cleavage products are often highly colored, conjugated molecules that absorb light in the visible range.

For example, the formation of an intensely yellow intermediate with a maximum absorbance (λmax) at 405 nm has been reported during the transformation of DDD, providing strong evidence for dioxygenase-mediated meta-cleavage of the aromatic ring. oup.com Similarly, monitoring the UV-Vis spectrum of a culture medium during DDT degradation can indicate the formation and turnover of such conjugated intermediates, providing insights into the metabolic pathway downstream of this compound. oup.com The cell density of bacterial cultures degrading DDT can also be monitored by measuring absorbance at 600 nm. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel metabolites. libretexts.org For a compound like this compound, ¹H NMR is critical for confirming the cis-relative stereochemistry of the hydroxyl groups. researchgate.net The coupling constants between the protons on the carbons bearing the hydroxyl groups can definitively establish their relative orientation.

In the structural analysis of related cis-dihydrodiols, ¹H NMR is used to identify the signals corresponding to the dihydrodiol protons and olefinic protons, confirming that dihydroxylation occurred on the aromatic ring. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule. While obtaining sufficient quantities of purified this compound for NMR analysis can be challenging, it is the gold standard for structural confirmation. libretexts.org

Table 3: Key ¹H NMR Features for a cis-Dihydrodiol Metabolite

| Proton Type | Typical Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|

| Aromatic Protons | ~7.0-7.5 | Confirms presence of the phenyl rings. |

| Olefinic Protons | ~5.5-6.5 | Indicates dihydroxylation of the aromatic ring. |

| Dihydrodiol Protons (CH-OH) | ~4.0-5.0 | Signal multiplicity and coupling constants confirm cis or trans stereochemistry. |

| Methine Proton (CH-CCl₃) | ~4.5-5.5 | Confirms the core DDT structure remains intact. |

UV-Visible Spectrophotometry for Detection of Conjugated Intermediates

Isotopic Labeling Approaches in Metabolic Pathway Tracing and Flux Analysis

Isotopic labeling is a sophisticated technique used to trace the fate of atoms from a substrate through a metabolic pathway and to analyze the flow (flux) of metabolites. In the context of this compound research, stable isotopes like ¹³C or radioactive isotopes like ¹⁴C can be incorporated into the parent DDT molecule. beilstein-journals.org

By feeding microorganisms with isotopically labeled DDT, researchers can track the label as it is incorporated into successive metabolites. beilstein-journals.org The labeled products, including this compound, can be detected and quantified using mass spectrometry or liquid scintillation counting. beilstein-journals.org This approach provides definitive evidence that a particular metabolite is derived from the parent compound and helps to delineate the complete degradation pathway. beilstein-journals.org Furthermore, stable isotope probing (SIP) can be used, where a substrate heavily enriched with a stable isotope (e.g., ¹³C-DDT) is introduced into an environmental sample. By analyzing the isotopic composition of biomarkers like DNA, RNA, or phospholipids, the specific microorganisms responsible for the degradation of the compound can be identified. This powerful tool links the metabolic function—the formation of this compound—directly to the organisms carrying out the transformation.

Theoretical and Computational Investigations of 1s,2s Ddt 2,3 Dihydrodiol

Molecular Modeling of Dioxygenase-Substrate Interactions Leading to (1S,2S)-DDT-2,3-dihydrodiol Formation

The formation of this compound is a critical step in the aerobic degradation of the persistent organic pollutant DDT. This biotransformation is primarily carried out by dioxygenase enzymes, which catalyze the insertion of both atoms of molecular oxygen into the aromatic ring of DDT. researchgate.netnih.gov Molecular modeling techniques have been instrumental in elucidating the intricate interactions between dioxygenases and DDT that precede the formation of this specific dihydrodiol.

At the heart of this process lies the enzyme's active site, a precisely shaped pocket that accommodates the DDT molecule. nih.gov Modeling studies, often employing techniques like molecular docking, simulate the binding of DDT within this active site. These simulations reveal the probable orientation and conformation of the substrate relative to the catalytic iron center of the enzyme. nih.govosti.gov The positioning of the DDT molecule is crucial, as it dictates which of the aromatic carbons are most susceptible to oxidation. For the formation of this compound, the models predict a specific binding pose where the C2 and C3 carbons of one of the phenyl rings are optimally positioned for the enzymatic attack.

The active site of dioxygenases, such as biphenyl (B1667301) dioxygenase, is typically hydrophobic, facilitating the binding of lipophilic molecules like DDT. nih.gov Key amino acid residues within this pocket play a vital role in stabilizing the substrate through various non-covalent interactions, including van der Waals forces and hydrophobic interactions. Molecular dynamics (MD) simulations provide a dynamic view of these interactions, showing how the enzyme and substrate adapt to each other over time, leading to an energetically favorable complex that is primed for catalysis. nih.gov

These computational approaches have not only helped in understanding the natural process of DDT degradation but also provide a basis for designing more efficient biocatalysts. By identifying the key residues involved in substrate binding and orientation, researchers can strategically modify the enzyme to enhance its activity and specificity towards DDT.

Quantum Chemical Calculations for Reaction Mechanisms, Energetics, and Stereoselectivity of Dihydrodiol Pathways

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM), have provided profound insights into the chemical intricacies of this compound formation. nih.govresearchgate.net These computational methods allow for a detailed examination of the reaction mechanism at the atomic level, including the energetics of different pathways and the origins of the observed stereoselectivity.

The catalytic cycle of dioxygenases involves the activation of molecular oxygen at a non-heme iron center. nih.gov Quantum chemical calculations have been used to model this process, elucidating the electronic structure of the reactive oxygen species and its subsequent attack on the aromatic ring of DDT. The calculations can map out the entire reaction coordinate, identifying transition states and intermediates along the pathway to the dihydrodiol product. semanticscholar.org

One of the key contributions of these theoretical studies is in explaining the high stereoselectivity of the reaction, which exclusively yields the (1S,2S) enantiomer. By calculating the energy barriers for the formation of all possible stereoisomers, researchers can demonstrate that the pathway leading to this compound is energetically the most favorable. This stereospecificity is a direct consequence of the precise orientation of the DDT molecule within the chiral environment of the enzyme's active site, as predicted by molecular modeling.

Furthermore, these calculations provide valuable data on the energetics of the reaction, including activation energies and reaction enthalpies. This information is crucial for understanding the feasibility of the biotransformation under different conditions and for comparing the efficiency of different dioxygenase enzymes. For instance, a combined QM/MM study on the detoxification of DDT by glutathione (B108866) transferases showed that the proton transfer mechanism has a significantly lower energy barrier compared to the conjugate mechanism. acs.org

| Computational Method | Application in DDT Dihydroxylation | Key Findings |

| Molecular Docking | Predicts the binding mode of DDT in the dioxygenase active site. | Identifies key amino acid residues for substrate binding and orientation. osti.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the enzyme-substrate complex. | Reveals conformational changes and stabilizes interactions over time. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure and energies of molecules. | Elucidates the reaction mechanism and energetics of oxygen activation and insertion. researchgate.net |

| QM/MM | Combines quantum mechanics for the active site with molecular mechanics for the rest of the protein. | Provides a more accurate description of the enzymatic reaction in its biological context. nih.govacs.org |

In Silico Prediction of Metabolic Pathways and Environmental Fate of this compound

The aerobic degradation pathway of DDT, initiated by the formation of the dihydrodiol, does not stop at this intermediate. researchgate.net The this compound is further acted upon by a dehydrogenase enzyme, which converts it to 2,3-dihydroxy-DDT. researchgate.net This catechol derivative is then susceptible to ring cleavage by other enzymes, leading to the breakdown of the aromatic structure and eventual mineralization. researchgate.netresearchgate.net In silico pathway prediction tools can simulate these subsequent enzymatic reactions, generating a comprehensive map of the potential degradation products. nih.govfrontiersin.org

Beyond predicting the metabolic pathway, computational models are also used to estimate the environmental fate of this compound. acs.org These models consider various environmental compartments, such as soil, water, and air, and simulate the transport, partitioning, and degradation of the compound in each. researchgate.netbioline.org.br Physicochemical properties of the dihydrodiol, such as its water solubility, vapor pressure, and octanol-water partition coefficient, are key inputs for these models. While experimental data for these properties may be scarce, they can often be estimated using quantitative structure-property relationship (QSPR) models.

The predictions from these environmental fate models are crucial for assessing the potential risks associated with the bioremediation of DDT-contaminated sites. By understanding how this compound and its subsequent metabolites behave in the environment, we can better evaluate the effectiveness and safety of bioremediation strategies.

Docking Studies and Enzyme Engineering Simulations for Enhanced Biotransformation

The insights gained from molecular modeling and quantum chemical calculations are not purely theoretical; they form the basis for practical applications in enzyme engineering. The goal of this research is to create modified dioxygenases with enhanced capabilities for DDT biotransformation.

Docking studies are a cornerstone of this effort. osti.gov By simulating the binding of DDT and its analogs to the active site of a dioxygenase, researchers can identify specific amino acid residues that are key determinants of the enzyme's activity and specificity. osti.govplos.org For example, if a particular residue is found to hinder the optimal binding of DDT, it can be targeted for mutation.

Site-directed mutagenesis is then used to replace the targeted amino acid with another that is predicted to improve the enzyme's performance. For instance, replacing a bulky amino acid with a smaller one might create more space in the active site, allowing for better accommodation of the DDT molecule. Computational simulations can predict the effect of these mutations on the enzyme's structure and its interaction with the substrate, guiding the experimental work.

An example of this approach is the engineering of biphenyl dioxygenase. osti.goveltislab.com By replacing a seven-residue segment of one biphenyl dioxygenase with the corresponding segment from another, researchers created a variant with a broader substrate range and enhanced efficiency in transforming DDT. eltislab.com Structural analysis of this engineered enzyme revealed a more flexible active site, which was responsible for its improved performance. eltislab.com

| Engineered Enzyme | Modification | Improved Property |

| BphAEII9 | Replacement of a seven-residue segment in BphAELB400. | Broader substrate range and more efficient transformation of DDT. osti.goveltislab.com |

Structure-Activity Relationship (SAR) Studies for Substrate Specificity

Structure-activity relationship (SAR) studies, often conducted in conjunction with computational methods, are essential for understanding the substrate specificity of dioxygenases and for designing more effective bioremediation strategies. researchgate.netnih.gov SAR studies systematically investigate how variations in the chemical structure of a substrate affect its interaction with an enzyme and the resulting biological activity.

In the context of DDT, SAR studies involve synthesizing and testing a series of DDT analogs with modifications to different parts of the molecule. who.int For example, the chlorine atoms on the phenyl rings can be replaced with other substituents, or the trichloromethyl group can be altered. researchgate.net These analogs are then tested as substrates for the dioxygenase, and their rates of transformation are measured.

The results of these experiments, when combined with computational modeling, provide a detailed picture of the steric and electronic requirements for a molecule to be a good substrate for the enzyme. researchgate.net For instance, SAR studies have shown that the size and electronic properties of the substituents on the aromatic rings can significantly influence the binding affinity and the rate of dihydroxylation. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers synthesize (1S,2S)-DDT-2,3-dihydrodiol with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via microbial degradation pathways using DDT-metabolizing bacteria (e.g., Pseudomonas spp.) under controlled aerobic conditions. Alternatively, chemical synthesis using chiral catalysts (e.g., Sharpless dihydroxylation) enables stereochemical control. Purification via preparative chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) ensures enantiomeric purity >98%. Validate purity using optical rotation and chiral stationary-phase GC-MS .

Q. What analytical techniques confirm the stereochemistry of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR coupling constants for vicinal diols) with X-ray crystallography for absolute configuration determination. Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) under isocratic conditions (hexane:isopropanol 90:10) provides retention time matching against enantiomerically pure standards. Cross-validate with circular dichroism (CD) spectroscopy for electronic transitions specific to the (1S,2S) configuration .

Q. What are the standard protocols for isolating this compound from complex biological matrices?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges and methanol:water (70:30) elution. For lipid-rich samples, perform liquid-liquid extraction with dichloromethane:acetonitrile (1:1). Centrifugation at 10,000×g for 15 min removes particulates. Confirm recovery rates (>85%) via spiked internal standards (e.g., C-labeled analogs) and quantify via LC-MS/MS .

Q. What are the acute toxicity parameters of this compound in model organisms?

- Methodological Answer : Follow OECD Test Guideline 423 for acute oral toxicity in rodents. Administer doses ranging 50–500 mg/kg body weight via gavage. Monitor mortality, clinical signs (e.g., neurotoxicity), and histopathology over 14 days. Calculate LD using probit analysis. Parallel in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) provide mechanistic insights .

Advanced Research Questions

Q. How does the stereochemistry of DDT dihydrodiols influence their interaction with detoxification enzymes (e.g., cytochrome P450)?

- Methodological Answer : Perform enzyme kinetics assays using recombinant CYP3A4/CYP2B6 isoforms. Compare and values for (1S,2S) vs. (1R,2R) enantiomers via HPLC-UV monitoring of metabolite formation. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to active sites. Validate with site-directed mutagenesis of key residues (e.g., Phe108 in CYP2B6) .

Q. What experimental strategies resolve discrepancies in the oxidative stability of this compound under varying oxygen concentrations?

- Methodological Answer : Conduct controlled atmosphere studies in anaerobic chambers (0% O) vs. aerobic conditions (21% O). Monitor degradation kinetics via UV-Vis spectroscopy (λ = 254 nm) and track hydroxyl radical formation using electron paramagnetic resonance (EPR). Compare activation energies () via Arrhenius plots at 25–50°C. Reconcile data with density functional theory (DFT) calculations of bond dissociation energies .

Q. How do computational models predict the biodegradation pathways of this compound compared to empirical data?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict half-lives in soil/water. Validate with C-radiotracer studies in microcosms (EPA 835.1410). Metagenomic analysis (16S rRNA sequencing) identifies microbial consortia involved in degradation. Compare predicted vs. observed metabolites (e.g., catechol derivatives) via high-resolution mass spectrometry (HRMS) .

Q. What are the conflicting findings in the environmental persistence of this compound across different soil types?

- Methodological Answer : Design a comparative study across sandy, clay, and loamy soils. Measure adsorption coefficients () via batch equilibrium tests (OECD 106). Assess mineralization rates via CO evolution under ISO 11266-1 guidelines. Confounding variables (e.g., soil organic matter, pH) are addressed via multivariate regression. Discrepancies arise from humic acid interactions, quantified via fluorescence quenching assays .

Data Contradiction Analysis

Q. How to address conflicting reports on the genotoxicity of this compound in vitro vs. in vivo?

- Methodological Answer : Replicate Ames tests (OECD 471) with TA98/TA100 strains (± metabolic activation) and compare with micronucleus assays in rodent bone marrow (OECD 474). Discrepancies may arise from metabolic differences (e.g., hepatic vs. bacterial S9 fractions). Use comet assays (OECD 489) in human lymphocytes to assess DNA strand breaks. Cross-reference with oxidative stress biomarkers (e.g., 8-OHdG) via ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.